molecular formula C6H10N2O3 B13141106 L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- CAS No. 686287-94-5

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Cat. No.: B13141106
CAS No.: 686287-94-5
M. Wt: 158.16 g/mol
InChI Key: WWTLSLKLBNFFCB-DMTCNVIQSA-N
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Description

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is particularly interesting due to its unique structure, which includes an aminomethyl group and a keto group, making it a valuable building block in organic synthesis and various biochemical applications.

Mechanism of Action

The mechanism of action of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- involves its incorporation into proteins and peptides, where it influences their structure and function. The compound interacts with enzymes and other proteins, affecting their activity and stability . For example, it can modulate the activity of proline hydroxylase, an enzyme involved in collagen synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and keto groups make it a versatile intermediate in organic synthesis and a valuable tool in biochemical research .

Properties

CAS No.

686287-94-5

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1

InChI Key

WWTLSLKLBNFFCB-DMTCNVIQSA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@@H]1C(=O)O)CN

Canonical SMILES

C1C(C(=O)NC1C(=O)O)CN

Origin of Product

United States

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